molecular formula C24H26BrPSi B044521 (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide CAS No. 42134-49-6

(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide

Cat. No.: B044521
CAS No.: 42134-49-6
M. Wt: 453.4 g/mol
InChI Key: PBSHVEOONSKWJF-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

It is known to be a reactant in several chemical reactions, including horner-wadsworth-emmons olefination, aromatic ring umpolung, stereoselective wittig reaction, bromoetherification reactions, olefination of garner’s aldehyde, and regioselective wittig reaction .

Mode of Action

The compound interacts with its targets through various chemical reactions. For instance, in the Horner-Wadsworth-Emmons olefination, it participates in the formation of carbon-carbon double bonds . In the Wittig reaction, it is involved in the synthesis of alkenes from aldehydes or ketones .

Biochemical Pathways

Its role in various chemical reactions suggests that it may influence pathways related to the synthesis and modification of organic compounds .

Result of Action

The molecular and cellular effects of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide’s action would depend on the specific chemical reaction in which it is involved. For example, in the Wittig reaction, it contributes to the formation of alkenes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reactants, the pH, temperature, and solvent conditions of the reaction environment. It is also noted to be air sensitive and moisture sensitive .

Biochemical Analysis

Biochemical Properties

(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide plays a significant role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. It interacts with various enzymes and proteins, facilitating reactions such as the Horner-Wadsworth-Emmons olefination and Wittig reactions . These interactions are crucial for the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. The compound’s ability to participate in these reactions highlights its importance in biochemical research and organic chemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas conditions and at room temperature . Exposure to air and moisture can lead to its degradation, affecting its efficacy in biochemical reactions. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, provided it is stored and handled correctly.

Chemical Reactions Analysis

Types of Reactions

(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide is unique due to its trimethylsilyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions requiring high selectivity and stability under various conditions .

Properties

IUPAC Name

triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26PSi.BrH/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,20H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSHVEOONSKWJF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrPSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369082
Record name Triphenyl[3-(trimethylsilyl)prop-2-yn-1-yl]phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42134-49-6
Record name Triphenyl[3-(trimethylsilyl)prop-2-yn-1-yl]phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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